1-(2-Ethylbutyl)piperidine-3-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine derivatives with ethylbutyl halides under controlled conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Ethylbutyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
1-(2-Ethylbutyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Ethylbutyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
1-(2-Ethylbutyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperidine-3-carboxylic acid: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
1-Benzylpyrrolidine-3-amine derivatives: These compounds also contain piperidine rings and exhibit various pharmacological effects, including antiaggregatory and antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1-(2-ethylbutyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-10(4-2)8-13-7-5-6-11(9-13)12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFXIOAJUFBTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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